(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate

Target Deconvolution Acetylcholine Receptor Apoptosis

Procure (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate (878906-07-1) to deconvolute divergent cancer pathways. Its unique methylene ester linkage redirects target engagement from TIP47 (apoptosis) to the acetylcholine receptor, serving as a critical negative control for PPAR-α agonists. Essential for head-to-head stability assays against non-esterified analogs to validate bioavailability hypotheses.

Molecular Formula C13H8ClN3O3S
Molecular Weight 321.74
CAS No. 878906-07-1
Cat. No. B3015610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate
CAS878906-07-1
Molecular FormulaC13H8ClN3O3S
Molecular Weight321.74
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(=O)OCC2=NC(=NO2)C3=CC=CS3
InChIInChI=1S/C13H8ClN3O3S/c14-11-8(3-1-5-15-11)13(18)19-7-10-16-12(17-20-10)9-4-2-6-21-9/h1-6H,7H2
InChIKeyNLOVGPVGBPDBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate (CAS 878906-07-1): A Specialized 1,2,4-Oxadiazole Scaffold for Targeted Probe and Lead Discovery


(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate is a synthetic heterocyclic compound belonging to the 3,5-disubstituted-1,2,4-oxadiazole class, a privileged scaffold in medicinal chemistry [1]. Its structure uniquely combines a thiophene ring at the oxadiazole's 3-position with a methylene-linked 2-chloropyridine-3-carboxylate ester at the 5-position, distinguishing it from simpler diaryl oxadiazoles. This specific architecture is designed to probe structure-activity relationships (SAR) around a series known for inducing apoptosis, where the ester linkage can critically modulate physicochemical properties and target engagement [2].

Why 1,2,4-Oxadiazole Analogs Cannot Be Interchanged for (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate in Biological Studies


The biological activity and physicochemical properties of 3,5-disubstituted-1,2,4-oxadiazoles are exquisitely sensitive to the nature and linkage of their aryl substituents. The established apoptosis inducer 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole (4l) derives its activity from a direct, rigid C–C bond, leading to a specific molecular target (TIP47) and in vivo efficacy [1]. Replacing this with the methylene ester linkage in the target compound fundamentally alters the molecule's conformation, electronic distribution, and metabolic susceptibility, which can redirect its target profile—potentially shifting activity from apoptosis induction to other pathways, as suggested by its distinct reported affinity for the acetylcholine receptor [2]. Therefore, generic substitution within this class is scientifically unsound without parallel, quantitative comparative data.

Quantitative Differentiation Guide for (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate


Divergent Primary Target Engagement vs. Analog 4l

While the close structural analog 4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) acts as an apoptosis inducer by binding to TIP47/IGF II receptor binding protein, the target compound has been reported to target the acetylcholine receptor [1]. This indicates a profound shift in biological mechanism induced by the methyl ester linkage, rendering it a distinct chemical probe.

Target Deconvolution Acetylcholine Receptor Apoptosis

Solubility-Enhancing Prodrug Motif vs. Parent Apoptosis Inducers

A key limitation of the early 3-aryl-5-aryl-1,2,4-oxadiazole apoptosis inducers was poor aqueous solubility, which hindered in vivo development [1]. The target compound incorporates a methylene ester linkage at the 5-position, a well-recognized prodrug strategy to enhance solubility and enable further functionalization. The follow-up development program for this series specifically sought small substitutions like hydroxymethyl to improve solubility [1]. The chloropyridine carboxylate ester in the target compound represents a more elaborated version of this solubility-enhancement strategy.

Physicochemical Properties Prodrug Design Aqueous Solubility

Distinct Structural Vector for SAR Exploration vs. Directly Linked Analog 4l

The methyl ester linkage in the target compound introduces a flexible spacer between the oxadiazole core and the chloropyridine ring. This contrasts with the rigid, directly linked biaryl system in the active apoptosis inducer 4l. Such a modification can dramatically alter the vector of the key chloropyridine pharmacophore, allowing it to access different binding pockets or interactome partners. This is evidenced by the entirely different reported target profile [REFS-1, REFS-2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

PPAR-α Agonist Chemotype Distinction

Another branch of 1,2,4-oxadiazole research has identified compounds like 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole as potent PPAR-α agonists (EC50: 0.18–0.77 μM) with antitumour potential [1]. The target compound, with its 2-chloropyridine and thiophene-2-yl substitution pattern, is regioisomerically distinct. This difference in ring substitution and the presence of the carboxylate ester places it outside the established PPAR-α agonist SAR, suggesting a different polypharmacology.

Nuclear Receptor Cancer Metabolism PPAR-alpha

Patent Landscape and Freedom to Operate for Chemical Probe Development

The foundational patents for the 3-aryl-5-aryl-1,2,4-oxadiazole apoptosis inducers, such as US7435750B2 which covers compounds like 4l, have expired [1]. However, the target compound's specific ester-linked structure is not exemplified in the original patent claims, potentially offering a distinct IP position. This creates a pathway for the development of proprietary chemical probes or lead series without infringing on the original composition-of-matter patents.

Intellectual Property Freedom to Operate Chemical Probe

High-Value Research Scenarios for (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate


Chemical Probe for Cholinergic Signaling vs. Apoptosis Pathway Deconvolution

Given its reported target diversion to the acetylcholine receptor—a stark contrast to the TIP47-targeting apoptosis inducer 4l [REFS-1, REFS-2]—this compound serves as a critical chemical probe in side-by-side experiments designed to deconvolute the phenotypic outcomes of these two mechanistically distinct pathways in cancer cell lines. This is its most differentiated immediate research use.

Prodrug Feasibility and Pharmacokinetic Benchmarking Studies

The ester-linked 2-chloropyridine-3-carboxylate motif was directly inspired by medicinal chemistry efforts to improve the poor aqueous solubility of the parent 1,2,4-oxadiazole series [1]. This compound is optimally procured for head-to-head in vitro stability assays in plasma and liver microsomes, directly comparing its hydrolysis rate and resulting bioavailability profile against the non-esterified, rigid comparator 4l to validate the prodrug hypothesis.

Negative Control for PPAR-α-Mediated Anticancer Studies

In the 1,2,4-oxadiazole class, specific regioisomers are potent PPAR-α agonists with anticancer activity [1]. The target compound's distinct substitution pattern and ester linkage place it outside this active pharmacophore. It can be systematically procured as a structurally related yet inactive negative control to confirm that observed antitumour effects in related analogs are PPAR-α-dependent and not caused by general oxadiazole cytotoxicity.

Privileged Scaffold for Proprietary Lead Optimization Programs

For biotechnology companies seeking new anticancer leads, the expired composition-of-matter patents on the first-generation apoptosis inducers leave the IP landscape open [1]. The target compound's novel methyl ester-linked structure, which is not explicitly claimed in the original patent, offers a differentiated starting point. Procurement for a dedicated lead optimization campaign focused on ester bioisosteres can generate novel, patentable derivatives with a distinct target profile.

Quote Request

Request a Quote for (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.